molecular formula C20H15NO B3023424 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde CAS No. 720696-45-7

1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde

Cat. No.: B3023424
CAS No.: 720696-45-7
M. Wt: 285.3 g/mol
InChI Key: XOLTVVHOSWSNSH-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde (CAS 720696-45-7) is a high-purity (97%) indole-based chemical building block of significant interest in medicinal chemistry research. This compound features a naphthalene moiety tethered to the indole-3-carbaldehyde core structure, a scaffold renowned for its diverse biological potential . Indole derivatives are extensively investigated for their wide spectrum of pharmacological activities, including antimicrobial, antiviral, antioxidant, and anti-inflammatory properties . Specifically, indole-3-carbaldehyde derivatives serve as key synthetic intermediates, particularly in the Claisen-Schmidt condensation reaction to create novel chalcone derivatives . These chalcones have demonstrated excellent anti-oxidant and anti-microbial activities in research studies, with some compounds showing remarkable efficacy at low concentrations compared to standard drugs . The naphthalene substitution is expected to influence the compound's aromatic interactions and binding affinity with various biological targets, making it a valuable scaffold for developing new therapeutic agents . As a reagent, it offers researchers a versatile starting material for the synthesis of more complex, bioactive molecules. This product is strictly for research use in laboratory or manufacturing settings and is not intended for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

1-(naphthalen-2-ylmethyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c22-14-18-13-21(20-8-4-3-7-19(18)20)12-15-9-10-16-5-1-2-6-17(16)11-15/h1-11,13-14H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLTVVHOSWSNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C=C(C4=CC=CC=C43)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396635
Record name 1-[(Naphthalen-2-yl)methyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720696-45-7
Record name 1-[(Naphthalen-2-yl)methyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene and indole derivatives.

    Formation of Naphthalen-2-ylmethyl Indole: The naphthalene derivative is first converted to a naphthalen-2-ylmethyl halide through halogenation. This intermediate is then reacted with indole under basic conditions to form the naphthalen-2-ylmethyl indole.

    Introduction of the Aldehyde Group: The final step involves the formylation of the indole ring at the third position using a Vilsmeier-Haack reaction, which employs a formylating agent such as DMF and POCl3.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the second position of the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 1-(Naphthalen-2-ylmethyl)-1H-indole-3-carboxylic acid.

    Reduction: 1-(Naphthalen-2-ylmethyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-(Naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: The compound’s unique structural properties make it useful in the design of organic semiconductors and light-emitting materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde depends on its specific application:

    Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The naphthalene and indole moieties can engage in π-π stacking and hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.

    Materials Science: In organic semiconductors, the compound’s conjugated system facilitates charge transport through π-π interactions between adjacent molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Indole-3-carbaldehyde Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications/Properties Reference
1-(Naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde Naphthalen-2-ylmethyl C₂₀H₁₅NO 285.34 N/A Anticancer research; hydrophobic interactions
1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde 4-Methylbenzyl C₁₈H₁₅NO 263.31 N/A Intermediate for antitumor agents
1-(4-Bromo-benzyl)-1H-indole-3-carbaldehyde 4-Bromo-benzyl C₁₆H₁₂BrNO 314.18 490.3 (predicted) Halogenated analog for electrophilic substitution
1-[3-(Trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde 3-Trifluoromethylbenzyl C₁₇H₁₂F₃NO 303.28 429.7 (predicted) Enhanced metabolic stability; fluorophilic interactions
1-(Pyridin-2-yl)-1H-indole-3-carbaldehyde Pyridin-2-yl C₁₄H₁₀N₂O 222.24 N/A Metal coordination studies; heteroaryl effects

Key Observations :

  • Hydrophobicity : The naphthalen-2-ylmethyl group confers greater hydrophobicity compared to benzyl or pyridinyl substituents, favoring interactions with lipid-rich biological targets .
  • Electronic Effects : Electron-withdrawing groups (e.g., bromo, trifluoromethyl) increase electrophilicity at the aldehyde, enhancing reactivity in nucleophilic addition reactions .
  • Biological Activity: Naphthalene-containing derivatives exhibit pronounced anticancer activity, likely due to intercalation or π-stacking with DNA/proteins, while morpholinyl derivatives (e.g., 1-[2-hydroxy-3-(4-morpholinyl)propyl]-1H-indole-3-carbaldehyde) show improved solubility for aqueous formulations .

Functional Group Variations

Table 2: Comparison of Bioactive Indole Derivatives

Compound Name Functional Group Biological Activity Mechanism Insights Reference
This compound Aldehyde + naphthalene Anticancer (breast cancer cell lines) DNA intercalation; kinase inhibition
1-[2-(Morpholin-4-yl)-ethyl]-1H-indole-3-carbaldehyde Morpholinyl-ethyl + aldehyde Anticancer (broad spectrum) Cell cycle arrest; apoptosis induction
3-(1H-Indol-3-yl)-1-(naphthalen-2-yl)prop-2-en-1-one α,β-unsaturated ketone Antiproliferative Michael acceptor; covalent binding
Ethyl 2-(3-formyl-1H-indol-1-yl)acetate Ester + aldehyde Antimicrobial Membrane disruption

Critical Analysis :

  • Aldehyde vs. Ketone: The aldehyde group in the target compound enables Schiff base formation with amino residues in proteins, whereas α,β-unsaturated ketones (e.g., prop-2-en-1-one derivatives) act as Michael acceptors for covalent inhibition .
  • Hybrid Molecules : Morpholinyl-ethyl derivatives (e.g., 1-[2-(morpholin-4-yl)-ethyl]-1H-indole-3-carbaldehyde) combine the indole scaffold with a morpholine ring, improving pharmacokinetic properties such as blood-brain barrier penetration .

Biological Activity

1-(Naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound serves as a versatile building block for the synthesis of various therapeutic agents, especially those targeting cancer and inflammatory diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

This compound can be synthesized through several steps starting from naphthalene and indole derivatives. The general synthetic route includes:

  • Formation of Naphthalen-2-ylmethyl Halide : Naphthalene is halogenated to produce a naphthalen-2-ylmethyl halide.
  • Reaction with Indole : The halide is then reacted with indole under basic conditions to form the naphthalen-2-ylmethyl indole.
  • Aldehyde Introduction : The final step involves formylation at the indole's third position using a Vilsmeier-Haack reaction, employing DMF and POCl₃ as reagents.

The biological activity of this compound primarily arises from its interactions with biological targets, such as enzymes and receptors. The compound's structure allows for:

  • Hydrophobic Interactions : The naphthalene and indole moieties facilitate π-π stacking interactions.
  • Covalent Bond Formation : The aldehyde group can react with nucleophilic residues in proteins, potentially modifying their function.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been utilized as a precursor in developing compounds that inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Growth : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines.
  • Targeting Specific Pathways : The compound may modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(Naphthalen-2-ylmethyl)-1H-indole-3-carboxylic acidContains carboxylic acid groupAnticancer activity but less reactive than aldehyde variant
1-(Naphthalen-2-ylmethyl)-1H-indole-3-methanolContains hydroxyl groupExhibits antioxidant properties
1-(Naphthalen-2-ylmethyl)-1H-indole-3-acetonitrileContains nitrile groupPotential neuroprotective effects

The aldehyde functional group in this compound enhances its reactivity compared to these derivatives, making it a valuable intermediate in drug design and synthesis.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that modifications of this compound led to increased potency against various cancer cell lines, with IC₅₀ values indicating effective inhibition at low concentrations.
  • Inflammatory Response Modulation : Another study revealed that derivatives could significantly lower levels of IL-6 and TNF-alpha in macrophage models, showcasing their potential in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via alkylation of 1H-indole-3-carbaldehyde with naphthalen-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Alternatively, the Vilsmeier-Haack formylation reaction (using DMF/POCl₃) on pre-functionalized indole derivatives may introduce the aldehyde group . Purification typically involves column chromatography (petroleum ether/ethyl acetate gradients) to isolate the product with >70% yield .

Q. How is the structural characterization of this compound performed, and what key spectroscopic markers should be prioritized?

  • Methodological Answer :

  • NMR : The aldehyde proton (δ 9.8–10.2 ppm, singlet) and naphthalene aromatic protons (δ 7.4–8.3 ppm, multiplet) are diagnostic. Coupling constants (e.g., J = 8.0 Hz for adjacent protons) confirm substitution patterns .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 300.135) to verify purity and molecular formula .
  • X-ray crystallography (if applicable): Resolves bond angles and torsional strain in the naphthalene-indole system .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

  • Methodological Answer : The compound is sensitive to light and moisture. Store at –20°C in amber vials under inert gas (argon/nitrogen). Stability assessments via TLC or HPLC every 6 months are advised to detect degradation (e.g., aldehyde oxidation to carboxylic acid) .

Advanced Research Questions

Q. How can regioselectivity challenges during naphthalene methylation or indole functionalization be addressed?

  • Methodological Answer : Regioselectivity in naphthalene methylation is controlled by steric and electronic factors. Use directing groups (e.g., sulfonyl) or transition-metal catalysts (e.g., Pd/Cu) to favor C2-substitution. For indole alkylation, polar aprotic solvents (DMF/DMSO) enhance nucleophilicity at N1 . Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. How should contradictory spectroscopic data (e.g., unexpected coupling in ¹H NMR) be resolved?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers in the naphthalene-indole linkage). Variable-temperature NMR (VT-NMR) can elucidate conformational exchange. NOESY/ROESY experiments identify through-space interactions to validate spatial proximity of protons . Cross-validate with alternative techniques like IR (aldehyde C=O stretch at ~1700 cm⁻¹) .

Q. What strategies optimize reaction conditions for scale-up synthesis while minimizing byproducts?

  • Methodological Answer :

  • Solvent optimization : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve green metrics .
  • Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Flow chemistry : Continuous flow reactors reduce reaction times and improve heat transfer for exothermic steps (e.g., POCl₃-mediated formylation) .

Q. What are the mechanistic implications of the aldehyde group’s reactivity in cross-coupling or condensation reactions?

  • Methodological Answer : The aldehyde acts as an electrophilic site in Knoevenagel condensations (with active methylenes) or reductive aminations (with primary amines). DFT studies suggest the electron-withdrawing effect of the naphthalene group enhances aldehyde reactivity. Monitor intermediates via LC-MS to track reaction pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
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1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde

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